molecular formula C16H15N B8635691 5-(2-Phenylethyl)-1H-indole CAS No. 91459-41-5

5-(2-Phenylethyl)-1H-indole

Cat. No. B8635691
Key on ui cas rn: 91459-41-5
M. Wt: 221.30 g/mol
InChI Key: KATLDDATAPXCBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05504101

Procedure details

To a solution of the 3-ethyloxycarbonyl-5-phenethylindole (0.4 g, 1.5 mmol) in EtOH 95% (10 ml) was added an excess of KOH (0.5 g) and the reaction mixture was heated at reflux for 2 h. The solution was acidified with 1N HCl (10 ml) and the precipitated material was collected by filtration. The solid was washed well with H2O (2×10 ml) to give the corresponding acid. The acid (0.3 g, 1.2 mmol) was immersed in an oil bath and then heated at about 235°-240° C. for 15 min to give a brown syrup. Distillation of the oil under high vacuum provided 5-phenethylindole.
Name
3-ethyloxycarbonyl-5-phenethylindole
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
acid
Quantity
0.3 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC([C:6]1[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([CH2:15][CH2:16][C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[CH:13]=2)[NH:8][CH:7]=1)=O)C.[OH-].[K+].Cl>CCO>[CH2:15]([C:12]1[CH:13]=[C:14]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[CH:6]2)[CH2:16][C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1 |f:1.2|

Inputs

Step One
Name
3-ethyloxycarbonyl-5-phenethylindole
Quantity
0.4 g
Type
reactant
Smiles
C(C)OC(=O)C1=CNC2=CC=C(C=C12)CCC1=CC=CC=C1
Name
Quantity
0.5 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Three
Name
acid
Quantity
0.3 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the precipitated material was collected by filtration
WASH
Type
WASH
Details
The solid was washed well with H2O (2×10 ml)
CUSTOM
Type
CUSTOM
Details
to give the corresponding acid
TEMPERATURE
Type
TEMPERATURE
Details
heated at about 235°-240° C. for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
to give a brown syrup
DISTILLATION
Type
DISTILLATION
Details
Distillation of the oil under high vacuum

Outcomes

Product
Name
Type
product
Smiles
C(CC1=CC=CC=C1)C=1C=C2C=CNC2=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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